2-(3,5-dichlorophenyl)benzoic Acid

説明

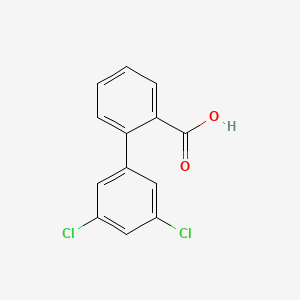

3’,5’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid is a chlorinated biphenyl derivative. This compound is part of the broader class of polychlorinated biphenyls (PCBs), which have been extensively studied due to their environmental persistence and potential health impacts. The compound’s structure consists of two benzene rings connected by a single bond, with chlorine atoms at the 3’ and 5’ positions and a carboxylic acid group at the 2 position.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid typically involves the chlorination of biphenyl derivatives followed by carboxylation. One common method is the Suzuki coupling reaction, where chlorinated phenylboronic acids are coupled with halogenated biphenyls under palladium catalysis . The reaction conditions often include the use of bases like potassium carbonate and solvents such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques like crystallization and chromatography ensures high purity and yield .

化学反応の分析

Types of Reactions

3’,5’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form biphenyl derivatives with fewer chlorine atoms.

Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Sodium methoxide or other strong nucleophiles in polar solvents.

Major Products

Oxidation: Formation of chlorinated benzoic acids.

Reduction: Formation of less chlorinated biphenyls.

Substitution: Formation of biphenyl derivatives with various functional groups.

科学的研究の応用

Pharmaceutical Applications

1.1 Cardiomyopathy Treatment

One of the most significant applications of 2-(3,5-dichlorophenyl)benzoic acid is its role in the development of Tafamidis, a drug used for treating transthyretin-mediated amyloidosis (ATTR). ATTR is a condition characterized by the accumulation of amyloid proteins in the heart and other tissues, leading to severe health complications. The compound acts as a stabilizer for the transthyretin protein, preventing its misfolding and subsequent amyloid formation.

A recent patent (WO2021001858A1) details an improved process for synthesizing 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid, which is a derivative of this compound. This synthesis method enhances the purity and yield of the drug's active ingredient, thereby improving its efficacy in treating cardiomyopathy associated with ATTR .

1.2 Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit anti-inflammatory properties. Studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. This makes them potential candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs).

Environmental Applications

2.1 Soil Remediation

The compound has been studied for its potential use in soil remediation processes. Its chemical structure allows it to interact with various pollutants, facilitating their breakdown or immobilization in contaminated soils. For instance, studies have evaluated the effectiveness of this compound in binding heavy metals and organic contaminants, thus reducing their bioavailability and toxicity .

Toxicological Studies

3.1 Skin Sensitization Testing

The compound has been included in toxicological assessments to evaluate its potential as a skin sensitizer. The Reduced Murine Local Lymph Node Assay (rLLNA) is one such method used to assess allergic contact dermatitis potential. Data from these studies help establish safety profiles for chemicals used in consumer products and pharmaceuticals .

Summary of Findings

作用機序

The mechanism of action of 3’,5’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

類似化合物との比較

Similar Compounds

3,3’-Dichlorobiphenyl: Similar structure but lacks the carboxylic acid group.

3,5-Dichlorobenzoic acid: Contains a single benzene ring with similar substituents.

2,4-Dichlorobiphenyl: Different chlorine substitution pattern.

Uniqueness

3’,5’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid is unique due to the presence of both chlorine atoms and a carboxylic acid group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical and biological systems, making it valuable for various applications .

生物活性

2-(3,5-Dichlorophenyl)benzoic acid, a chlorinated derivative of benzoic acid, has gained attention for its diverse biological activities. This compound is characterized by the presence of two aromatic rings, with chlorine substituents that enhance its reactivity and potential therapeutic effects. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H9Cl2O2

- CAS Number : 1261914-57-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chlorine atoms on the phenyl rings significantly influence its binding affinity and reactivity. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in protein aggregation and degradation pathways.

- Antimicrobial Activity : It exhibits significant antibacterial properties against strains such as Staphylococcus aureus by inhibiting virulence factor expression and biofilm formation .

Antitumor Activity

Research has indicated that derivatives of this compound possess antitumor properties. A study demonstrated its effectiveness in inhibiting the formation of amyloid aggregates associated with certain cancers, suggesting potential applications in oncology .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial effects against a range of pathogens. In vitro assays revealed that it significantly reduces hemolysis and proteolysis in bacterial strains, indicating a robust antimicrobial profile .

Protein Degradation Modulation

In cellular assays, this compound was found to promote the activity of the ubiquitin-proteasome system (UPS) and autophagy-lysosome pathway (ALP), crucial for maintaining cellular homeostasis and preventing protein aggregation . This property suggests its potential use in treating neurodegenerative diseases.

Case Studies

Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Antitumoral Effects : The compound inhibited tumor cell proliferation by interfering with protein aggregation pathways.

- Antimicrobial Activity : Effective against multiple bacterial strains; it inhibited biofilm formation and virulence factor production.

- Cellular Protection : Promoted protein degradation pathways that are often impaired in aging and neurodegenerative conditions.

特性

IUPAC Name |

2-(3,5-dichlorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-9-5-8(6-10(15)7-9)11-3-1-2-4-12(11)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDOPVCRCNGVQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374157 | |

| Record name | 3',5'-Dichloro-biphenyl-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669713-82-0 | |

| Record name | 3',5'-Dichloro-biphenyl-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。